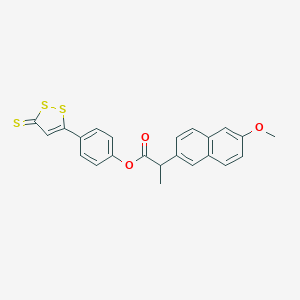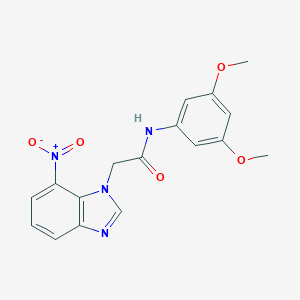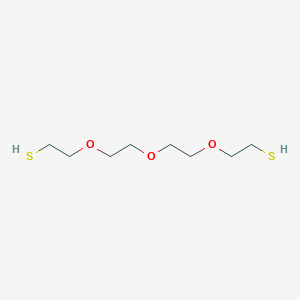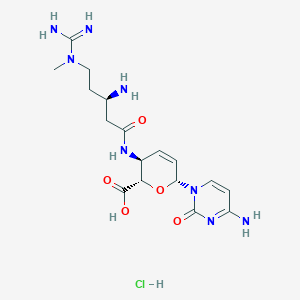
4-(5-thioxo-5H-1,2-dithiol-3-yl)phenyl 2-(2-methoxynaphthalen-6-yl)propanoate
Descripción general
Descripción
ATB-345 is a Hydrogen sulfide-releasing cyclooxygenase inhibitor.
Aplicaciones Científicas De Investigación
Electronic Substituent Constants Assessment
Research on similar compounds, specifically 3-thioxo-1,2-dithiol groups, involved the assessment of electronic substituent constants through pKa measurements. This study highlighted the withdrawing effect of the 3-thioxo-1,2-dithiol group, which is significant for understanding the electronic properties of related compounds (Chollet, Legouin, & Burgot, 1998).
Synthesis and Antimicrobial Activity
A related compound, 2-(6-methoxy-2-naphthyl)propionamide, was synthesized and found to have significant antibacterial and antifungal activities. This suggests potential antimicrobial applications for similar compounds, including the one (Helal, Abbas, Salem, Farag, & Ammar, 2013).
Anti-inflammatory Properties
Another study on compounds with a similar structure revealed significant anti-inflammatory activity. This could imply potential anti-inflammatory applications for 4-(5-thioxo-5H-1,2-dithiol-3-yl)phenyl 2-(2-methoxynaphthalen-6-yl)propanoate (Mokale, Shinde, Elgire, Sangshetti, & Shinde, 2010).
Chromatographic Analysis
Compounds featuring 6-methoxynaphthalen-2-yl groups have been used as fluorogenic labeling reagents in high-performance liquid chromatography for the determination of biologically important thiols. This demonstrates potential application in analytical chemistry (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Solubility Studies
The solubility of related compounds, like (S)-2-(6-methoxynaphthalen-2-yl) propanoic acid, in various solvents has been studied. Understanding the solubility characteristics can be crucial for pharmaceutical formulation and chemical processing (Yan, Chen, Liu, Sima, Chen, Shi, & Zhu, 2009).
Chemical Synthesis
Research on one-pot synthesis techniques for similar compounds shows the evolving methods in chemical synthesis, which can be applicable for the compound (Gharib, Daneshtalab, Scheeren, Bamoharram, Roshani, & Jahangir, 2009).
Pharmaceutical Analysis
Studies involving related compounds, such as naproxen, in oil-water emulsions highlight the importance of these compounds in the development of pharmaceutical analysis methods (Shevchenko & Kulichenko, 2008).
Propiedades
Nombre del producto |
4-(5-thioxo-5H-1,2-dithiol-3-yl)phenyl 2-(2-methoxynaphthalen-6-yl)propanoate |
|---|---|
Fórmula molecular |
C23H18O3S3 |
Peso molecular |
438.6 g/mol |
Nombre IUPAC |
4-(3-thioxo-3H-1,2-dithiol-5-yl)phenyl 2-(6-methoxynaphthalen-2-yl)propanoate |
InChI |
InChI=1S/C23H18O3S3/c1-14(16-3-4-18-12-20(25-2)10-7-17(18)11-16)23(24)26-19-8-5-15(6-9-19)21-13-22(27)29-28-21/h3-14H,1-2H3 |
Clave InChI |
ABPAEYXKEGBGCR-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C2C=C(OC)C=CC2=C1)C(OC3=CC=C(C4=CC(SS4)=S)C=C3)=O |
SMILES canónico |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC3=CC=C(C=C3)C4=CC(=S)SS4 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
ATB345; ATB 345; ATB-345 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,4R)-4-[(3S)-3-hydroxy-3-(6-methoxyquinolin-4-yl)propyl]-1-(2-thiophen-2-ylsulfanylethyl)piperidine-3-carboxylic acid](/img/structure/B519832.png)

![4-[4-(3,4-dichlorophenoxy)piperidin-1-yl]-N-(4-methylphenyl)sulfonylpiperidine-1-carboxamide](/img/structure/B520067.png)
![(1R,2R)-N-(1-cyanocyclopropyl)-2-(6-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)cyclohexane-1-carboxamide](/img/structure/B520084.png)
![N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[[(2R)-1-hydroxypropan-2-yl]amino]pyrimidin-4-yl]azetidine-1-sulfonamide](/img/structure/B520157.png)

![3-{[(Benzo[1,3]dioxol-5-ylmethyl)-carbamoyl]-methyl}-4-(2-imidazol-1-yl-pyrimidin-4-yl)-piperazine-1-carboxylic acid methyl ester](/img/structure/B520569.png)
![3-bromo-5-chloro-N-[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]-2-hydroxybenzamide](/img/structure/B521102.png)
![Benzyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B521106.png)


![1-Tert-butyl-3-[2-(3-methylanilino)-5-nitrophenyl]sulfonylurea](/img/structure/B521557.png)
![N-(2,4-Dichlorophenyl)-N'-[1-(2,5-bistrifluoromethylphenyl)-2-(imidazol-1-yl)-ethyl]-N''-cyanoguanidine](/img/structure/B521629.png)
![(5S)-5,14-diethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B521638.png)